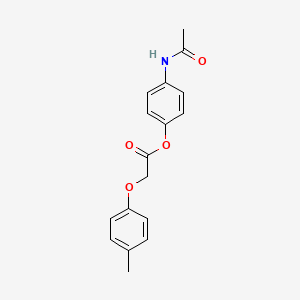![molecular formula C14H16ClN3O2 B4411818 N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B4411818.png)
N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide
Vue d'ensemble
Description
N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide is a compound that falls within the realm of organic chemistry, with particular interest in the study of oxadiazole derivatives. These compounds have garnered attention due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves multistep chemical reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of similar compounds has been reported to start from chlorobenzoic acid or chlorophenyl compounds, employing techniques such as ring closure reactions and the use of different substituents to achieve the desired oxadiazole core structure (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including this compound, can be characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. These analyses help in understanding the spatial arrangement of atoms within the molecule and its electronic structure, which are critical for its chemical reactivity and physical properties. Studies have employed such techniques to elucidate the structures and bonding patterns of oxadiazole compounds (Şahin et al., 2012).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles, due to the presence of reactive sites on the oxadiazole ring and adjacent functional groups. The chemical properties of these compounds are influenced by the nature of substituents on the oxadiazole ring, which can significantly alter their reactivity and the types of chemical reactions they undergo.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its application and handling. These properties are determined by the molecular structure and intermolecular forces present within the compound. For related compounds, single-crystal X-ray diffraction and DFT studies provide insights into their physical characteristics and stability under various conditions (Demir et al., 2016).
Propriétés
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(2)14(19)16-8-7-12-17-13(18-20-12)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKYGSNKQCVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4411746.png)
![1-(4-fluorophenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4411753.png)

![1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4411782.png)

![N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4411797.png)
![N-(2-fluorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411798.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4411803.png)
![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4411825.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4411832.png)
![2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4411839.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4411854.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4411860.png)
